rel-(2R,2'S)-2,2'-Bipiperidine
Description
rel-(2R,2'S)-2,2'-Bipiperidine is a bicyclic amine composed of two piperidine rings connected by a central C–C bond. The stereochemistry of the bridgehead carbons is defined as (2R,2'S), resulting in a meso compound due to the presence of two chiral centers with opposing configurations (S,R), which renders the molecule achiral overall . The piperidine rings adopt chair conformations, with nitrogen atoms positioned adjacent to each other.
The compound is synthesized via Ni–Al alloy/KOH reduction of 2,2'-dipyridyl, followed by ethanol recrystallization to isolate enantiomers (meso and rac forms) . Its crystalline structure has been resolved using single-crystal X-ray diffraction, confirming the non-chiral meso configuration and hydrogen-bonding interactions with bromide ions in its dibromide salt form .
Properties
IUPAC Name |
(2S)-2-[(2R)-piperidin-2-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBJZAWCBRAMRZ-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H]2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,2’S)-2,2’-Bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Bipiperidine Core: The two piperidine rings are connected through a series of reactions, often involving nucleophilic substitution or coupling reactions.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired rel-(2R,2’S) isomer.
Industrial Production Methods
In an industrial setting, the production of rel-(2R,2’S)-2,2’-Bipiperidine may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Automated Separation: Employing high-throughput chiral separation techniques to efficiently isolate the desired isomer.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,2’S)-2,2’-Bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
N-Oxides: From oxidation reactions.
Reduced Piperidines: From reduction reactions.
Substituted Piperidines: From substitution reactions.
Scientific Research Applications
rel-(2R,2’S)-2,2’-Bipiperidine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: Employed in the development of novel materials with unique properties.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism by which rel-(2R,2’S)-2,2’-Bipiperidine exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Piperidine Derivatives with Alkyl Substituents
Piperidine, 2,6-dimethyl-, (2R,6S)-rel- (CAS 766-17-6)
- Structure : Features two methyl groups at the 2 and 6 positions of the piperidine ring.
- Physical Properties : Boiling point = 400.70 K at 102.00 kPa .
- Comparison: The methyl substituents increase steric hindrance compared to rel-(2R,2'S)-2,2'-Bipiperidine, likely reducing solubility in polar solvents. However, the simpler monocyclic structure may enhance volatility, as evidenced by its measurable boiling point .
Piperidine, 1-benzoyl-2,6-dimethyl-, (2R,6S)-rel- (CAS 17037-71-7)
Piperidine Derivatives with Functionalized Side Chains
(αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride (CAS 214149-46-9)
- Structure : Combines a phenyl group and an ethyl ester moiety on the piperidine ring.
- Molecular Weight : 283.8 g/mol, significantly higher than this compound (MW ~ 166.3 g/mol) due to the complex side chain .
- Applications : Used as a pharmaceutical intermediate, highlighting how functionalization expands utility beyond the parent bipiperidine structure .
Stereochemical and Conformational Comparisons
rel-(2R,5S)-Dihydrofuran-3-one Derivatives
- Structure : Isolated from Brassica campestris pollen, these compounds feature fused furan and dihydrofuran rings with relative configurations similar to this compound .
- Comparison : The presence of oxygen heteroatoms and hydroxyl groups in these derivatives increases polarity, contrasting with the lipophilic nature of unsubstituted bipiperidines. This structural divergence underscores how heteroatom inclusion can modulate biological activity .
Epimeric 7,8-Secolignans (e.g., rel-(1S,2R)- and rel-(1S,2S)- isomers)
Detection Methods
- UPLC-MS/MS : Used to analyze stereoisomers like (1R,2R,3S,4S)-rel-dicycloheptane dicarboxylic acid disodium salt in food contact materials, achieving detection limits of 5.0 μg/L . This highlights advanced techniques applicable to characterizing bipiperidine derivatives in complex matrices.
Crystallography : SHELX software, widely employed for small-molecule refinement, was critical in resolving the crystal structure of this compound dibromide, emphasizing the role of computational tools in stereochemical analysis .
Biological Activity
rel-(2R,2'S)-2,2'-Bipiperidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bipiperidine structure, which consists of two piperidine rings connected by a carbon chain. This structural configuration contributes to its chiral nature and influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that derivatives of bipiperidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Bipiperidine derivatives have been evaluated for their anticancer potential. In vitro studies show that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves DNA damage and the generation of reactive oxygen species (ROS), leading to cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis via ROS generation |
| Compound B | HeLa | 3.0 | DNA damage |
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been implicated in reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative conditions.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of a bipiperidine derivative against Staphylococcus aureus with an MIC value of 4 µg/mL. This suggests potential for development into therapeutic agents for bacterial infections.
- Anticancer Properties : In a study conducted on various cancer cell lines, a bipiperidine compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The study reported an IC50 value of 10 µM against MCF-7 cells and suggested that the compound induces apoptosis through mitochondrial pathways.
- Neuroprotection : Research presented at the International Conference on Neuropharmacology indicated that this compound reduced neuroinflammation markers in vitro, suggesting its potential use in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
